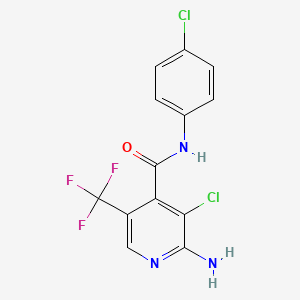

![molecular formula C17H18Cl2FNO2S2 B2488588 2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide CAS No. 339104-38-0](/img/structure/B2488588.png)

2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

Sulfonamide compounds are synthesized through various methods, often involving the combination of sulfonyl chlorides with amines or by the reaction of sulfonic acids with amine groups in the presence of activating agents. For example, sulfanilamide-derived compounds have been synthesized through 1,3-dipolar cycloaddition, demonstrating the versatility of sulfonamide chemistry in creating diverse molecular architectures with potential antibacterial and antifungal activities (Wang et al., 2010).

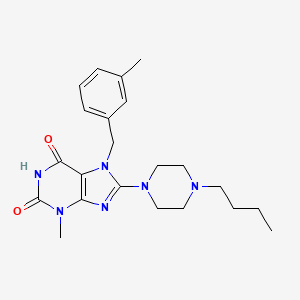

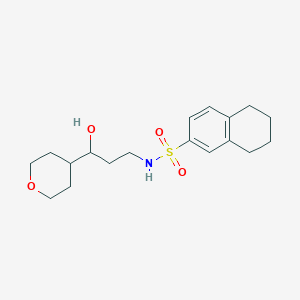

Molecular Structure Analysis

The molecular structure of sulfonamide compounds is characterized by the presence of a sulfonamide group (-SO2NH2), which significantly influences their chemical behavior and interaction capabilities. Crystallography studies, such as those on N-(4-fluorobenzoyl)benzenesulfonamide, offer insights into packing patterns, intermolecular interactions, and overall structural stability, highlighting the role of hydrogen bonding and π–π interactions in determining the molecular conformation (Suchetan et al., 2015).

Chemical Reactions and Properties

Sulfonamide compounds participate in a variety of chemical reactions, including substitutions, additions, and cycloadditions, influenced by their functional groups. Their reactivity allows for the synthesis of diverse derivatives with tailored properties for specific applications. For instance, the interaction of N,N-dichloro-2-methylbenzenesulfonamide with trichloroethylene led to the formation of highly electrophilic N-sulfonyl polyhaloaldehyde imines, showcasing the compound's versatility in organic synthesis (Aizina et al., 2014).

Physical Properties Analysis

The physical properties of sulfonamide compounds, such as solubility, melting point, and crystalline structure, are crucial for their application in various fields. These properties are determined by the compound's molecular structure and intermolecular interactions. The synthesis and characterization of sulfanilamide-derived compounds reveal the influence of structural modifications on their physical properties, highlighting the importance of molecular design in optimizing these characteristics for specific uses (Durgun et al., 2017).

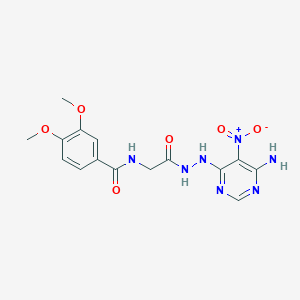

Chemical Properties Analysis

The chemical properties of sulfonamide compounds, including acidity, basicity, and reactivity towards various reagents, are key to their functionality in chemical and biological systems. These properties are influenced by the electron-withdrawing or donating nature of substituents attached to the sulfonamide nitrogen, affecting their interaction with biological targets or reactivity in chemical syntheses. The broad range of inhibitory activities against different carbonic anhydrase isoforms by benzene sulfonamides incorporating different moieties underscores the impact of chemical structure on biological activity (Sethi et al., 2013).

Wissenschaftliche Forschungsanwendungen

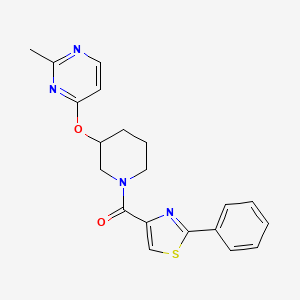

Sulfonamides in Medicinal Chemistry

Sulfonamides are a class of compounds widely recognized for their antimicrobial properties, marking the beginning of synthetic antibacterial drugs. Over the years, their utility has expanded into various other therapeutic areas due to the chemical modifications that have enabled a broader bioactive spectrum. Notably, sulfonamide derivatives exhibit a wide range of medicinal applications, including antimicrobial, anticancer, antiparasitic, anti-inflammatory, anticonvulsant, antiglaucoma, antidiabetic, and antiepileptic activities. Their development is under continuous exploration, highlighting their significance in drug discovery and pharmaceutical sciences (He Shichao et al., 2016).

Sulfonamides and Carbonic Anhydrase Inhibition

Sulfonamides play a crucial role as carbonic anhydrase inhibitors (CAIs), a mechanism that is exploited in various therapeutic applications, including diuretics, antiglaucoma medications, and treatments for certain neurological disorders. The inhibition potency largely depends on the electronic properties of the sulfonamide group, which can be altered by substituents on the molecule, affecting its interaction with the enzyme. This review emphasizes the diverse applications of sulfonamides as CAIs and their potential in addressing diseases related to enzyme dysfunction (Satya P. Gupta, 2003).

Environmental Impact of Sulfonamide Compounds

While not directly related to the requested compound, the environmental presence and behavior of sulfonamide compounds, such as parabens (which share functional similarities with sulfonamides), are of concern due to their ubiquity and potential as endocrine disruptors. This awareness underscores the importance of understanding the environmental fate and impact of sulfonamide-related compounds, which could be relevant in assessing the ecological footprint of "2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide" and its derivatives (Camille Haman et al., 2015).

Eigenschaften

IUPAC Name |

2,5-dichloro-N-[2-[(4-fluorophenyl)methylsulfanyl]-2-methylpropyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18Cl2FNO2S2/c1-17(2,24-10-12-3-6-14(20)7-4-12)11-21-25(22,23)16-9-13(18)5-8-15(16)19/h3-9,21H,10-11H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHMVXDIFKBJOLX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CNS(=O)(=O)C1=C(C=CC(=C1)Cl)Cl)SCC2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18Cl2FNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-dichloro-N-{2-[(4-fluorobenzyl)sulfanyl]-2-methylpropyl}benzenesulfonamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-amino-3-(5H-pyrrolo[2,3-b]pyrazin-7-yl)propanoate](/img/structure/B2488506.png)

![N-(3-chloro-4-methylphenyl)-2-((9-phenylpyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)acetamide](/img/no-structure.png)

![4-[[2-[2-(2-chloroanilino)-2-oxoethyl]sulfanyl-4-oxoquinazolin-3-yl]methyl]-N-(oxolan-2-ylmethyl)cyclohexane-1-carboxamide](/img/structure/B2488511.png)

![N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-5-nitro-1-benzothiophene-2-carboxamide](/img/structure/B2488516.png)

![2-[4-(3-chlorophenyl)piperazin-1-yl]-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2488518.png)

![1-(2-Methylphenyl)-3-[1-(3-phenyl-1,2,4-oxadiazol-5-yl)cyclohexyl]urea](/img/structure/B2488527.png)